(2R)-1,2-dimethylpiperazine

Catalog No.
S902517
CAS No.
623586-02-7
M.F
C6H14N2
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-1,2-dimethylpiperazine

CAS Number

623586-02-7

Product Name

(2R)-1,2-dimethylpiperazine

IUPAC Name

(2R)-1,2-dimethylpiperazine

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C6H14N2/c1-6-5-7-3-4-8(6)2/h6-7H,3-5H2,1-2H3/t6-/m1/s1

InChI Key

ARHYWWAJZDAYDJ-ZCFIWIBFSA-N

SMILES

CC1CNCCN1C

Canonical SMILES

CC1CNCCN1C

Isomeric SMILES

C[C@@H]1CNCCN1C

(2R)-1,2-dimethylpiperazine is a chiral organic compound belonging to the piperazine family. Its molecular formula is C6H14N2, and it has a molecular weight of approximately 114.19 g/mol. The compound features a piperazine ring with two methyl groups attached at the 1 and 2 positions, which contributes to its unique properties and biological activities. The structure can be represented as follows:

text
N / \ C C | |C C | | N---C

The stereochemistry at the 2-position is crucial for its biological activity, making (2R)-1,2-dimethylpiperazine an important compound in medicinal chemistry and drug design.

Typical of amines and piperazines:

  • Oxidation: The compound can be oxidized to form N-oxides using agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can yield amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions highlight the compound's versatility in synthetic organic chemistry, enabling the development of diverse derivatives.

Research indicates that (2R)-1,2-dimethylpiperazine exhibits promising biological activities. It has been studied for its potential effects on neurotransmitter systems, particularly in relation to central nervous system disorders. The compound may interact with various receptors, influencing neurotransmitter release and uptake, which could be beneficial for treating conditions such as anxiety and depression . Additionally, derivatives of this compound have shown antimicrobial properties and potential applications in cancer therapy.

The synthesis of (2R)-1,2-dimethylpiperazine can be achieved through several methods:

  • Direct Alkylation: Starting from piperazine, alkylation with methyl iodide or dimethyl sulfate under basic conditions can yield (2R)-1,2-dimethylpiperazine.
    • Reaction Conditions: Typically performed in a polar aprotic solvent like dimethylformamide at elevated temperatures.
  • Reductive Amination: This method involves the reaction of a suitable ketone or aldehyde with piperazine followed by reduction.
    • Catalysts: Commonly used catalysts include Raney nickel or palladium on carbon.
  • Chiral Synthesis: Asymmetric synthesis techniques may also be employed to ensure the desired stereochemistry is achieved, utilizing chiral auxiliaries or catalysts .

(2R)-1,2-dimethylpiperazine finds applications across various fields:

  • Pharmaceuticals: It serves as a building block for synthesizing pharmaceutical compounds due to its ability to modulate biological activity.
  • Agrochemicals: The compound is explored for use in developing agrochemicals that target specific pests or diseases.
  • Material Science: Its derivatives are investigated for potential use in polymers and other materials due to their unique chemical properties.

Studies on (2R)-1,2-dimethylpiperazine have focused on its interactions with biological targets such as receptors and enzymes. Molecular docking studies suggest that this compound may bind effectively to serotonin receptors, influencing mood regulation . Additionally, its interaction with other neurotransmitter systems has been explored to understand its potential therapeutic effects on neurodegenerative diseases .

(2R)-1,2-dimethylpiperazine shares structural similarities with several other piperazine derivatives. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
(2S)-1,2-dimethylpiperazineSimilar structure but different stereochemistryPotentially different biological activity due to chirality
1-(3-Chloropropyl)-1-methylpiperazineSubstituted piperazineDifferent functional group affects solubility and reactivity
(2R)-1-(4-fluorophenyl)-1-methylpiperazineAromatic substitution at nitrogenEnhanced binding affinity for certain receptors

The uniqueness of (2R)-1,2-dimethylpiperazine lies in its specific stereochemistry and the resulting biological activity that distinguishes it from other similar compounds.

Physical State and Appearance Parameters

(2R)-1,2-dimethylpiperazine exists as a colorless to light yellow liquid under standard ambient conditions [1] [2]. The compound displays the characteristic appearance of substituted piperazine derivatives, maintaining fluidity at room temperature due to its molecular structure and intermolecular forces. The physical state is directly influenced by the methyl substitution pattern on the piperazine ring, which reduces the symmetry compared to the parent piperazine compound [1].

The compound exhibits moisture sensitivity, requiring careful handling to prevent water uptake from atmospheric humidity [3]. This hygroscopic nature is typical of secondary and tertiary amine compounds, where the nitrogen atoms can interact with water molecules through hydrogen bonding mechanisms. The appearance may vary slightly depending on purity levels and storage conditions, with higher purity samples typically displaying a more colorless appearance [2].

ParameterDescriptionCitation
Physical State at RTLiquid [1] [2]
AppearanceColorless to light yellow liquid [1] [2]
ColorColorless to light yellow [1] [2]
OdorCharacteristic amine odorInferred from piperazine family
HygroscopicityMoisture sensitive [3]

The liquid state at room temperature distinguishes (2R)-1,2-dimethylpiperazine from some related piperazine derivatives that exist as crystalline solids. This physical characteristic impacts its handling, storage, and application methods in synthetic chemistry and pharmaceutical formulations [1] [2].

Solubility Profile in Various Solvents

The solubility characteristics of (2R)-1,2-dimethylpiperazine reflect its dual hydrophilic and lipophilic nature, arising from the presence of basic nitrogen atoms and methyl substituents. The compound demonstrates high solubility in water due to the ability of the nitrogen atoms to form hydrogen bonds with water molecules [4]. This aqueous solubility is enhanced by the compound's basic character, allowing for protonation and salt formation in aqueous media.

In polar organic solvents, (2R)-1,2-dimethylpiperazine shows good to excellent solubility. Methanol serves as an excellent solvent for this compound, providing both hydrogen bonding opportunities and favorable dipolar interactions [5] [4]. The solubility in methanol is particularly important for analytical applications and purification procedures.

SolventSolubilityMechanismCitation
WaterHighHydrogen bonding with N atoms [4]
MethanolSolublePolar interactions [5] [4]
ChloroformSlightly solubleLimited polarity match [5]
EthanolGood solubilityPolar interactionsInferred
Organic solvents (general)Generally solubleVaries with polarity [4]

Chloroform provides limited solubility for (2R)-1,2-dimethylpiperazine, classified as slightly soluble [5]. This reduced solubility in chloroform compared to more polar solvents reflects the compound's preference for polar environments that can accommodate its basic nitrogen functionalities.

The solubility profile indicates that (2R)-1,2-dimethylpiperazine can be effectively utilized in various synthetic transformations and analytical procedures across different solvent systems. The compound's solubility characteristics are particularly important for pharmaceutical applications where bioavailability and formulation compatibility are critical considerations [4].

Melting and Boiling Point Determinants

The thermal properties of (2R)-1,2-dimethylpiperazine provide crucial information for its handling, storage, and application. The compound exhibits a boiling point of 147.0 ± 8.0°C at standard atmospheric pressure (760 mmHg) [1]. This boiling point reflects the molecular weight and intermolecular forces present in the liquid phase, including hydrogen bonding between nitrogen atoms and van der Waals interactions between methyl groups.

The absence of a clearly defined melting point in the literature suggests that (2R)-1,2-dimethylpiperazine likely melts below room temperature or exists in a supercooled liquid state under normal conditions. This behavior is consistent with the asymmetric substitution pattern that prevents efficient crystal packing compared to more symmetrical piperazine derivatives.

PropertyValueNotesCitation
Boiling Point (°C)147.0 ± 8.0 (at 760 mmHg)At standard pressure [1]
Flash Point (°C)44.9 ± 9.4Closed cup method [1]
Enthalpy of Vaporization (kJ/mol)38.4 ± 3.0At standard conditions [1]
Melting Point (°C)Not reportedLikely below room temperatureN/A

The enthalpy of vaporization (38.4 ± 3.0 kJ/mol) provides insight into the strength of intermolecular forces in the liquid phase [1]. This value is moderate for organic compounds of similar molecular weight, indicating balanced intermolecular interactions that allow for reasonable volatility while maintaining liquid stability under normal conditions.

The flash point of 44.9 ± 9.4°C indicates that (2R)-1,2-dimethylpiperazine requires careful handling with respect to ignition sources [1]. This relatively low flash point is typical of volatile organic amines and necessitates appropriate safety precautions during storage and handling procedures.

Comparative analysis with related piperazine derivatives shows that the boiling point of (2R)-1,2-dimethylpiperazine (147°C) falls between that of 1-methylpiperazine (138°C) and 2-methylpiperazine (155°C), reflecting the combined effects of molecular weight and substitution pattern on thermal properties [1] [6] [7].

Acid-Base Characteristics and pKa Values

The acid-base properties of (2R)-1,2-dimethylpiperazine are fundamental to understanding its chemical behavior and potential applications. The compound functions as a dibasic amine due to the presence of two nitrogen atoms in the piperazine ring structure, each capable of accepting protons under appropriate pH conditions.

The experimentally determined pKa value for (2R)-1,2-dimethylpiperazine is 9.31 ± 0.40 [1]. This value corresponds to the deprotonation of the more basic nitrogen center and places the compound in the moderately basic range among piperazine derivatives. The pKa value indicates that the compound will exist predominantly in its protonated form under physiological pH conditions, which has implications for its biological activity and pharmaceutical applications.

ParameterValueNotesCitation
pKa₁9.31 ± 0.40Measured value [1]
pKa₂ (estimated)~4-5 (estimated)Based on piperazine analogs [13] [14]
Basic CharacterDibasic amineTwo nitrogen atoms [13]
Salt FormationForms stable salts with acidsDihydrochloride commonly used [15] [16]

Comparative analysis with related piperazine compounds provides context for the observed pKa value. Parent piperazine exhibits pKa values of 5.68 and 9.82 [13] [14], while 2-methylpiperazine shows values of 5.62 and 9.60 [6] [13]. The pKa value of 9.31 for (2R)-1,2-dimethylpiperazine suggests that the 1,2-dimethyl substitution pattern results in a slight reduction in basicity compared to the parent compound, likely due to steric effects around the nitrogen centers.

The second pKa value for (2R)-1,2-dimethylpiperazine, while not experimentally reported, can be estimated to be in the range of 4-5 based on analogous piperazine derivatives [13] [14]. This lower pKa corresponds to the protonation of the less basic nitrogen atom and indicates that the compound can exist in multiple protonation states depending on solution pH.

Salt formation capabilities are particularly important for pharmaceutical applications, where the formation of stable acid salts can improve solubility, stability, and bioavailability. The dihydrochloride salt of (2R)-1,2-dimethylpiperazine is commonly encountered and provides enhanced water solubility compared to the free base form [15] [16].

The acid-base characteristics influence the compound's interactions with biological systems, its behavior in different pH environments, and its suitability for various synthetic transformations. Understanding these properties is essential for optimizing reaction conditions and predicting the compound's behavior in complex chemical and biological systems [13] [14].

Dates

Last modified: 08-16-2023

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